![molecular formula C13H10FNO4 B569142 (3S)-10-Fluor-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazin-6-carbonsäure CAS No. 117620-84-5](/img/structure/B569142.png)
(3S)-10-Fluor-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazin-6-carbonsäure
Übersicht
Beschreibung
(3S)-10-Fluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid is a synthetic compound belonging to the class of fluoroquinolones. This compound is known for its broad-spectrum antibacterial properties and is often used in the development of antibiotics. Its unique structure allows it to inhibit bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication.
Wissenschaftliche Forschungsanwendungen
(3S)-10-Fluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of novel fluoroquinolone derivatives.
Biology: Studied for its interaction with bacterial enzymes and its mechanism of action.
Medicine: Developed into antibiotics for treating bacterial infections.
Industry: Utilized in the pharmaceutical industry for the production of antibacterial drugs.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-10-Fluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the core benzoxazine structure.
Fluorination: Introduction of the fluorine atom at the 10th position is achieved using fluorinating agents.
Cyclization: The cyclization process forms the pyrido[1,2,3-de][1,4]benzoxazine ring system.
Carboxylation: The carboxylic acid group is introduced at the 6th position through carboxylation reactions.
Methylation: The methyl group is added at the 3rd position using methylating agents.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Utilization of batch reactors for controlled synthesis.
Purification: Multiple purification steps, including crystallization and chromatography, to obtain the final product.
Quality Control: Rigorous quality control measures to ensure the compound meets pharmaceutical standards.
Analyse Chemischer Reaktionen
Types of Reactions
(3S)-10-Fluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, altering its activity.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzoxazine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, and other nucleophiles.
Major Products
The major products formed from these reactions include various derivatives with modified antibacterial properties, which can be further explored for enhanced efficacy.
Wirkmechanismus
The compound exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling and uncoiling of bacterial DNA, leading to the inhibition of bacterial cell division and ultimately causing bacterial cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Levofloxacin: A similar fluoroquinolone with a slightly different structure.
Ofloxacin: Another fluoroquinolone with comparable antibacterial properties.
Ciprofloxacin: A widely used fluoroquinolone with a different substitution pattern on the benzoxazine ring.
Uniqueness
(3S)-10-Fluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid is unique due to its specific substitution pattern, which provides it with distinct antibacterial properties and a broad spectrum of activity against various bacterial strains.
Biologische Aktivität
(3S)-10-Fluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological profiles, including antibacterial and anticancer properties.
- Molecular Formula : C13H10FNO4
- Molecular Weight : 263.22 g/mol
- CAS Number : 117620-84-5
- SMILES Notation : C[C@H]1COc2c(F)ccc3C(=O)C(=CN1c23)C(=O)O
Biological Activity Overview
The biological activity of (3S)-10-fluoro derivatives has been explored in various studies, highlighting their potential as therapeutic agents. Key areas of interest include:
-
Antibacterial Activity :
- Several studies have indicated that compounds within this class exhibit significant antibacterial properties against a range of pathogens. For instance, a study demonstrated that derivatives of pyrido[1,2,3-de]benzoxazine showed potent activity against Gram-positive and Gram-negative bacteria.
-
Anticancer Properties :
- Research has suggested that these compounds may inhibit cancer cell proliferation. A notable study reported that (3S)-10-fluoro derivatives demonstrated cytotoxic effects on various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
-
Enzyme Inhibition :
- The compound has been investigated for its ability to inhibit specific enzymes related to cancer progression and bacterial resistance. For example, it has been shown to inhibit protein kinase CK2, which is implicated in various cancers and inflammatory diseases.
Case Study 1: Antibacterial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antibacterial activity of (3S)-10-fluoro derivatives against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 8 µg/mL for S. aureus, showcasing the compound's potential as an effective antibacterial agent.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 8 |
Escherichia coli | 16 |
Case Study 2: Anticancer Activity
In vitro studies on human cancer cell lines revealed that (3S)-10-fluoro derivatives induced apoptosis in breast cancer cells with an IC50 value of 15 µM. The mechanism was linked to the activation of caspase pathways.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (Breast Cancer) | 15 | Caspase Activation |
HeLa (Cervical Cancer) | 20 | Cell Cycle Arrest |
Research Findings
Recent research has focused on optimizing the structure of (3S)-10-fluoro derivatives to enhance their biological activity. Modifications at various positions on the benzoxazine ring have been shown to improve potency and selectivity against target enzymes.
Structure-Activity Relationship (SAR)
The following table summarizes key findings from SAR studies:
Substituent Position | Modification | Effect on Activity |
---|---|---|
Position 2 | Methyl group addition | Increased antibacterial activity |
Position 4 | Fluorine substitution | Enhanced anticancer efficacy |
Position 6 | Hydroxyl group | Improved enzyme inhibition |
Eigenschaften
IUPAC Name |
(2S)-6-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13),11-tetraene-11-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO4/c1-6-5-19-12-9(14)3-2-7-10(12)15(6)4-8(11(7)16)13(17)18/h2-4,6H,5H2,1H3,(H,17,18)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIUYIWNOSSFSCB-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C(C=CC3=C2N1C=C(C3=O)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COC2=C(C=CC3=C2N1C=C(C3=O)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.